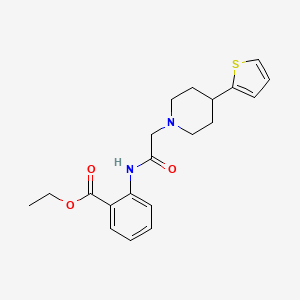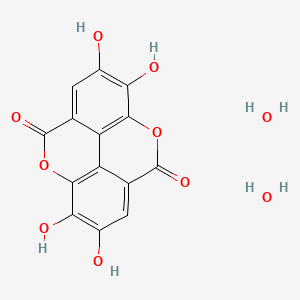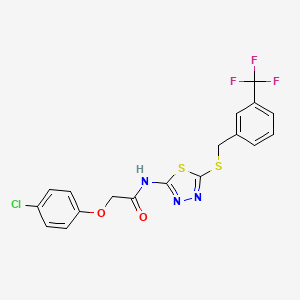
2-(2-Fluorophenyl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorophenyl)propane-1,3-diol is a chemical compound with the CAS Number: 1267313-28-9 . It has a molecular weight of 170.18 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-fluorophenyl)-1,3-propanediol . The InChI code is 1S/C9H11FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 . The key for this InChI code is ZCCPNRBRVYOKOA-UHFFFAOYSA-N .Scientific Research Applications
Carbon-Fluorine Bond Formation
The carbon-fluorine bond formation involving compounds similar to 2-(2-Fluorophenyl)propane-1,3-diol has been a subject of study. A research conducted by Barthazy et al. (1999) investigated the formation of carbon−fluorine bonds using a five-coordinate fluoro complex of Ruthenium(II). This study is significant as it provides insights into the chemical reactions and mechanisms that could potentially involve this compound (Barthazy et al., 1999).
Downstream Processing of Diols
The work by Xiu and Zeng (2008) on the downstream processing of biologically produced diols, including 1,3-propanediol, highlights the challenges and potential methods for the purification and recovery of such compounds. This research is relevant for understanding the broader context of diol processing and recovery, which may include compounds like this compound (Xiu & Zeng, 2008).
Synthesis of Phenolic Propane-1,3-Diols
Tyman and Payne (2006) explored the synthesis of various phenolic propane-1,3-diols, providing valuable information on the chemical pathways and methods used to synthesize compounds structurally related to this compound (Tyman & Payne, 2006).
Enantiocontrolled Synthesis
Ihara et al. (1994) developed a method for the enantiocontrolled synthesis of chiral propane-1,3-diol derivatives possessing fluorinated quaternary stereogenic centers. This research is significant as it provides insights into the synthesis of chiral derivatives of diols, which could include this compound (Ihara et al., 1994).
Use in Oxazaborolidines Preparation
Research by Rong et al. (2000) on the preparation of oxazaborolidines from propane-1,3-diol derivatives highlights the application of such compounds in catalyst development (Rong et al., 2000).
Diiron Propane-1,3-Dithiolate Complexes
A study by Yan et al. (2020) involving diiron propane-1,3-dithiolate complexes with compounds structurally similar to this compound provides insights into the synthesis and characterization of such complexes. This research is relevant for understanding the potential applications of this compound in complex formation (Yan et al., 2020).
Safety and Hazards
The safety information for 2-(2-Fluorophenyl)propane-1,3-diol includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For more detailed safety information, please refer to the MSDS .
properties
IUPAC Name |
2-(2-fluorophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPNRBRVYOKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

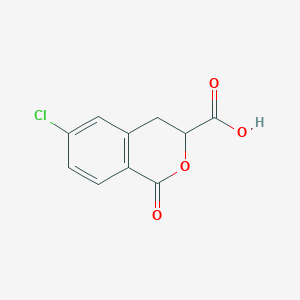

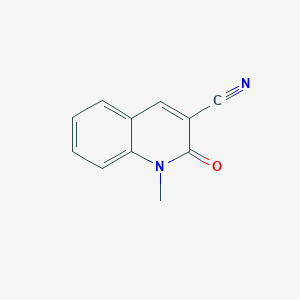
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2655498.png)
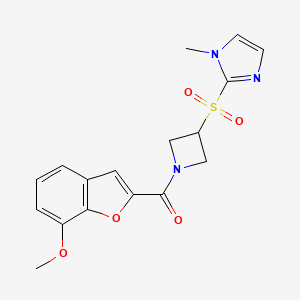
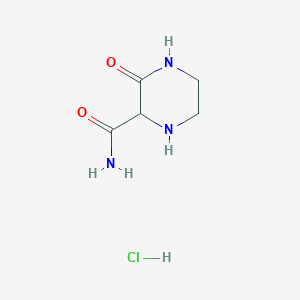
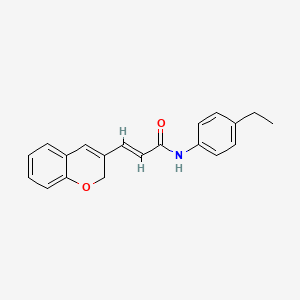
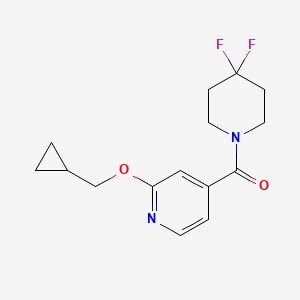
![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)

